1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine
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Overview
Description
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine is a heterocyclic compound that contains both a thiadiazole and a piperazine ring. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine can be synthesized through the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with piperazine. The reaction typically involves the use of a solvent such as ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives of the piperazine ring.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes .
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings, such as 2-amino-5-mercapto-1,3,4-thiadiazole.
Piperazine Derivatives: Compounds with similar piperazine rings, such as 1-(2-pyridyl)piperazine.
Uniqueness: 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazine is unique due to the combination of the thiadiazole and piperazine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic effects.
Properties
IUPAC Name |
2-methyl-5-piperazin-1-yl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c1-6-9-10-7(12-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYOQFCCRRADTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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